2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide
Overview
Description
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide is an organic compound with a complex structure that includes both chloro and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-2-(morpholin-4-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and morpholine groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-chloro-2-(piperidin-4-yl)phenyl]acetamide
- 2-chloro-N-[3-chloro-2-(pyrrolidin-4-yl)phenyl]acetamide
- 2-chloro-N-[3-chloro-2-(azepan-4-yl)phenyl]acetamide
Uniqueness
2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry and other applications.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-2-morpholin-4-ylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-8-11(17)15-10-3-1-2-9(14)12(10)16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHARZKFPHXQKST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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